molecular formula C17H18N2OS B038104 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL CAS No. 120165-71-1

2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL

Cat. No. B038104
M. Wt: 298.4 g/mol
InChI Key: RTWBJTYVSNKGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL, also known as BMBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. BMBT belongs to the class of benzothiazole compounds and has been extensively studied for its unique properties and potential uses.

Mechanism Of Action

The mechanism of action of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in cells. 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation.

Biochemical And Physiological Effects

2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to induce cell death and inhibit cell proliferation. In neuronal cells, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been shown to protect against oxidative stress and improve cognitive function.

Advantages And Limitations For Lab Experiments

2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has some limitations, including its low solubility in water and limited availability.

Future Directions

There are several future directions for the study of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL, including:
1. Further exploration of its potential as a drug candidate for the treatment of various diseases.
2. Investigation of its potential as a fluorescent probe for imaging applications.
3. Development of new synthetic routes for the production of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL and its derivatives.
4. Study of the structure-activity relationship of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL and its analogs.
5. Investigation of the potential of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL as a catalyst for organic reactions.
In conclusion, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL is a promising compound that has gained significant attention in scientific research due to its potential applications in different fields. Its unique properties and potential uses make it an interesting subject for future study and development.

Synthesis Methods

The synthesis of 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL involves the reaction of 2-aminobenzyl alcohol with 4,5,7-trimethyl-1,3-benzothiazol-6-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent, and the resulting product is purified using column chromatography.

Scientific Research Applications

2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been studied for its potential applications in different fields of science. In the field of material science, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been used as a building block for the synthesis of new organic materials with unique optical and electronic properties. In the field of medicinal chemistry, 2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

CAS RN

120165-71-1

Product Name

2-(Benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-OL

Molecular Formula

C17H18N2OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-(benzylamino)-4,5,7-trimethyl-1,3-benzothiazol-6-ol

InChI

InChI=1S/C17H18N2OS/c1-10-11(2)15(20)12(3)16-14(10)19-17(21-16)18-9-13-7-5-4-6-8-13/h4-8,20H,9H2,1-3H3,(H,18,19)

InChI Key

RTWBJTYVSNKGGC-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=CC=C3)C)O)C

synonyms

6-Benzothiazolol, 4,5,7-trimethyl-2-[(phenylmethyl)amino]-

Origin of Product

United States

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